Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorothiophene group could be introduced via a halogenation reaction . The acetyl group could be introduced via an acetylation reaction . The carboxamido group could be introduced via an amide coupling reaction . The tetrahydrothieno[2,3-c]pyridine group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The chlorothiophene and tetrahydrothieno[2,3-c]pyridine groups would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the chlorothiophene group could undergo further halogenation reactions . The acetyl group could undergo reactions such as reduction to form an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the chlorothiophene group could increase the compound’s reactivity . The presence of the carboxamido group could affect the compound’s solubility .Scientific Research Applications
Phosphine-Catalyzed Annulation
One study presents an expedient phosphine-catalyzed [4 + 2] annulation process involving Ethyl 2-methyl-2,3-butadienoate and N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This method could be applicable to similar compounds for synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Novel Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis
Another research effort led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds serve as key synthons for further derivatization and exploration in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalyzed Synthesis of Thieno[2,3-b]pyridine Derivatives
Further studies have explored the DIPEA-catalyzed synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This research provides a thorough investigation of reaction conditions and spectral-fluorescent properties, offering insights into the photophysical properties of the synthesized compounds, which could be relevant for the development of novel materials or chemical sensors (Ershov et al., 2019).
Ethylene Oligomerization Catalytic Activity
In the realm of catalysis, research on the synthesis of ethyl 6-acetylpyridine-2-carboxylate and its derivatives has demonstrated potential in ethylene oligomerization. A specific study showcases the synthesis of a cobalt complex from ethyl 6-acetylpyridine-2-carboxylate, revealing its significant catalytic activity in ethylene oligomerization (Sun, Zhao, & Gao, 2007).
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, a class of compounds to which this molecule belongs, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-3-24-17(23)14-10-6-7-20(9(2)21)8-12(10)26-16(14)19-15(22)11-4-5-13(18)25-11/h4-5H,3,6-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBRFCPUZICDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.